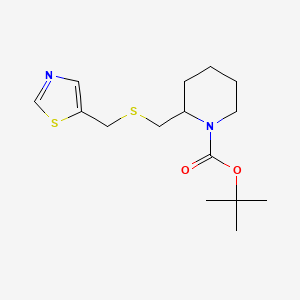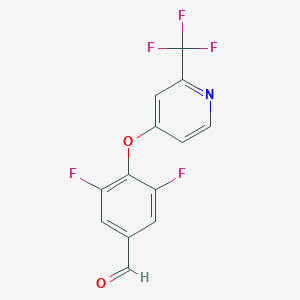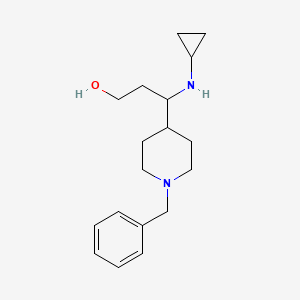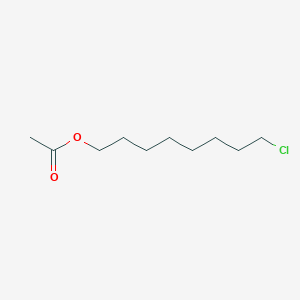![molecular formula C9H6N2O B13967658 4H-Furo[2,3-f]indazole CAS No. 33192-65-3](/img/structure/B13967658.png)
4H-Furo[2,3-f]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Furo[2,3-f]indazole is a heterocyclic compound that combines the structural features of both furan and indazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Furo[2,3-f]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cyclization, to form the furan-indazole framework. Another approach involves the use of oxidative cyclization reactions, where an oxidizing agent facilitates the formation of the desired heterocyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These include optimizing reaction conditions to maximize yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring the availability of high-quality starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Furo[2,3-f]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to new derivatives with different reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.
Applications De Recherche Scientifique
4H-Furo[2,3-f]indazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it suitable for use in materials science, particularly in the development of novel polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 4H-Furo[2,3-f]indazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit the activity of a specific enzyme involved in disease progression, thereby exerting its therapeutic effect.
Comparaison Avec Des Composés Similaires
Indazole: A heterocyclic compound with a similar indazole core but lacking the furan ring.
Furan: A simple heterocyclic compound with a five-membered oxygen-containing ring.
Benzofuran: A compound that combines the structural features of benzene and furan.
Uniqueness: 4H-Furo[2,3-f]indazole is unique due to its combination of furan and indazole structures, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
33192-65-3 |
|---|---|
Formule moléculaire |
C9H6N2O |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
4H-furo[2,3-f]indazole |
InChI |
InChI=1S/C9H6N2O/c1-2-12-9-4-7-5-10-11-8(7)3-6(1)9/h1-3,5H,4H2 |
Clé InChI |
FFOJRUBWKCKHIF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN=NC2=CC3=C1OC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-](/img/structure/B13967589.png)







![Methyl (4-chloro-5-(pyridin-2-ylmethyl)-5H-pyrrolo[3,2-D]pyrimidin-2-YL)carbamate](/img/structure/B13967640.png)




